
3-Methyl-7-pentyl-8-piperidin-1-ylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-7-pentyl-8-piperidin-1-ylpurine-2,6-dione, also known as Methylpentynol, is a chemical compound that has been extensively researched in the field of pharmaceuticals. It is a white crystalline powder that is soluble in water and has a molecular formula of C15H21N3O2. Methylpentynol has been studied for its potential use as a sedative, hypnotic, and anxiolytic agent, as well as for its ability to enhance the effects of other drugs.
作用機序
The exact mechanism of action of 3-Methyl-7-pentyl-8-piperidin-1-ylpurine-2,6-dioneol is not fully understood, but it is believed to act on the GABA-A receptor, which is responsible for the regulation of neurotransmitters in the brain. 3-Methyl-7-pentyl-8-piperidin-1-ylpurine-2,6-dioneol is thought to enhance the effects of GABA, which is an inhibitory neurotransmitter that helps to reduce anxiety and promote relaxation.
Biochemical and Physiological Effects:
3-Methyl-7-pentyl-8-piperidin-1-ylpurine-2,6-dioneol has been shown to have a number of biochemical and physiological effects, including sedation, hypnosis, anxiolysis, and muscle relaxation. It has also been shown to enhance the effects of other drugs, including opioids, benzodiazepines, and barbiturates.
実験室実験の利点と制限
One advantage of using 3-Methyl-7-pentyl-8-piperidin-1-ylpurine-2,6-dioneol in lab experiments is its ability to enhance the effects of other drugs, making it a useful tool for studying drug interactions. Additionally, 3-Methyl-7-pentyl-8-piperidin-1-ylpurine-2,6-dioneol has been shown to have a relatively low toxicity profile, making it a safer alternative to other sedative and hypnotic agents. However, one limitation of using 3-Methyl-7-pentyl-8-piperidin-1-ylpurine-2,6-dioneol in lab experiments is its potential for abuse, which can lead to ethical concerns and the need for careful monitoring.
将来の方向性
There are a number of potential future directions for research on 3-Methyl-7-pentyl-8-piperidin-1-ylpurine-2,6-dioneol, including its potential use as a treatment for insomnia, anxiety, and other related disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-7-pentyl-8-piperidin-1-ylpurine-2,6-dioneol and its potential for drug interactions. Finally, more research is needed to explore the safety and efficacy of 3-Methyl-7-pentyl-8-piperidin-1-ylpurine-2,6-dioneol in clinical trials, with the ultimate goal of developing new and effective treatments for a range of neurological and psychiatric disorders.
合成法
3-Methyl-7-pentyl-8-piperidin-1-ylpurine-2,6-dioneol can be synthesized through a number of different methods, including the reaction of 3-methyl-7-pentylxanthine with a piperidine derivative, or the reaction of 3-methyl-7-pentylxanthine with a piperidine derivative followed by oxidation. Other methods include the reaction of 3-methyl-7-pentylxanthine with a piperidine derivative followed by reduction, or the reaction of 3-methyl-7-pentylxanthine with a piperidine derivative followed by acetylation.
科学的研究の応用
3-Methyl-7-pentyl-8-piperidin-1-ylpurine-2,6-dioneol has been extensively studied in the field of pharmaceuticals due to its potential therapeutic applications. It has been shown to have sedative, hypnotic, and anxiolytic effects, making it a potential treatment for insomnia, anxiety, and other related disorders. Additionally, 3-Methyl-7-pentyl-8-piperidin-1-ylpurine-2,6-dioneol has been shown to enhance the effects of other drugs, making it a potential treatment for drug addiction.
特性
IUPAC Name |
3-methyl-7-pentyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-3-4-6-11-21-12-13(19(2)16(23)18-14(12)22)17-15(21)20-9-7-5-8-10-20/h3-11H2,1-2H3,(H,18,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRNMFYVXFXEAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


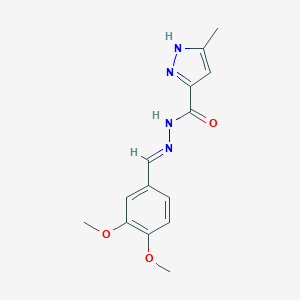
![3-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B512531.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]isonicotinohydrazide](/img/structure/B512537.png)
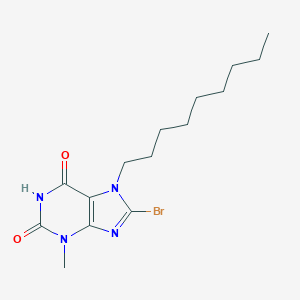

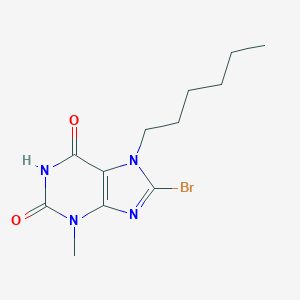
![5-butyryl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B512597.png)
![4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512599.png)
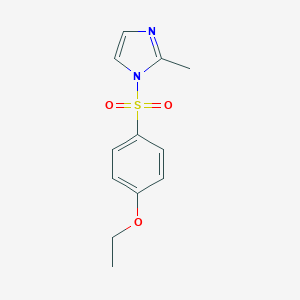
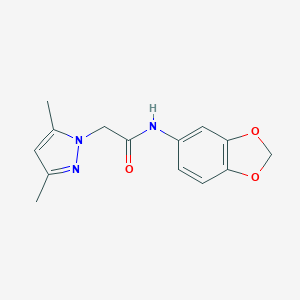
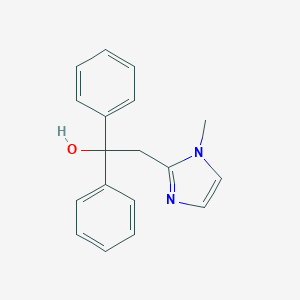

![6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid](/img/structure/B512611.png)